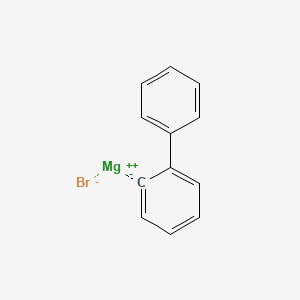
2-Biphenylmagnesium bromide
Descripción general
Descripción
2-Biphenylmagnesium bromide is an organometallic compound with the molecular formula C12H9BrMg . It is widely recognized for its significance in various scientific studies . As a member of the class of organometallic compounds, it serves as a valuable reagent in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules .
Synthesis Analysis
2-Biphenylmagnesium bromide is used in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules . It is a key component in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and natural products . Its applications extend to the exploration of novel materials like polymers and liquid crystals .Molecular Structure Analysis
The molecular structure of 2-Biphenylmagnesium bromide is represented by the linear formula C6H5C6H4MgBr . The compound has a molecular weight of 257.41 g/mol . The InChI string representation of the compound isInChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 . Chemical Reactions Analysis
2-Biphenylmagnesium bromide is involved in Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a variety of carbonyl groups to form alcohols .Physical And Chemical Properties Analysis
2-Biphenylmagnesium bromide has a density of 0.800 g/mL at 25 °C . It has a molecular weight of 257.41 g/mol . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 255.97380 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Biphenylmagnesium bromide is an organometallic compound widely recognized for its significance in various scientific studies . It serves as a valuable reagent in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules . This powerful reagent selectively targets electrophilic carbon atoms within organic molecules, thereby facilitating the creation of new carbon-carbon bonds .
Pharmaceuticals
The compound’s versatility and utility have made it a key component in the synthesis of diverse organic compounds, including pharmaceuticals . The biphenyl structure is crucial in active pharmaceutical ingredients (APIs) .
Agrochemicals
2-Biphenylmagnesium bromide also plays a significant role in the synthesis of agrochemicals . Its ability to form new carbon-carbon bonds makes it a valuable tool in the creation of complex molecules used in the agricultural industry .
Natural Products
In the field of natural products, 2-Biphenylmagnesium bromide is used to incorporate the biphenylmagnesium moiety, which is a common structure in many natural compounds .
Novel Materials
Its applications extend to the exploration of novel materials like polymers and liquid crystals . The biphenyl structure can impart unique properties to these materials, making 2-Biphenylmagnesium bromide a useful reagent in material science .
Grignard Reagent
At the core of its mechanism of action lies the formation of a Grignard reagent, known for its potent nucleophilic properties . This makes 2-Biphenylmagnesium bromide a significant compound in advancing chemical transformations .
Mecanismo De Acción
Target of Action
2-Biphenylmagnesium bromide is an organometallic compound that primarily targets electrophilic carbon atoms within organic molecules . This compound is a Grignard reagent, a class of reagents known for their potent nucleophilic properties .
Mode of Action
The mode of action of 2-Biphenylmagnesium bromide involves the formation of a Grignard reagent . This reagent is highly nucleophilic, meaning it donates electron pairs to form covalent bonds. It selectively targets electrophilic (electron-deficient) carbon atoms within organic molecules, thereby facilitating the creation of new carbon-carbon bonds .
Biochemical Pathways
As a grignard reagent, it is known to participate in various organic synthesis reactions, leading to the formation of a wide range of organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of 2-Biphenylmagnesium bromide is the formation of new carbon-carbon bonds within organic molecules . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action, efficacy, and stability of 2-Biphenylmagnesium bromide can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure conditions, and the nature of the solvent used. For instance, it is typically used in solution form, with diethyl ether being a common solvent . The specific environmental conditions can significantly impact the reactivity and selectivity of the Grignard reagent.
Safety and Hazards
Direcciones Futuras
2-Biphenylmagnesium bromide is an organometallic compound widely recognized for its significance in various scientific studies . It serves as a valuable reagent in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules . Its versatility and utility have made it a key component in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and natural products . Furthermore, its applications extend to the exploration of novel materials like polymers and liquid crystals .
Propiedades
IUPAC Name |
magnesium;phenylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVOYNVIWKWAIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82214-69-5 | |
| Record name | 2-Biphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



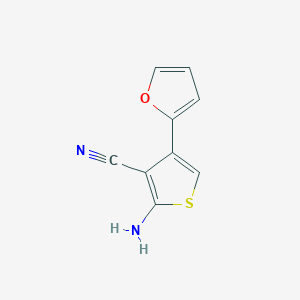

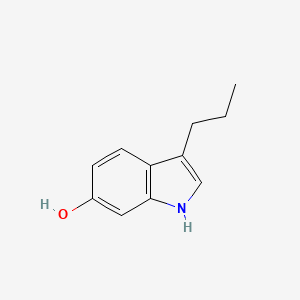
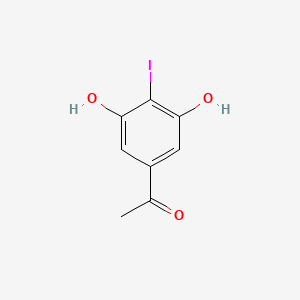
![4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid](/img/structure/B3286199.png)

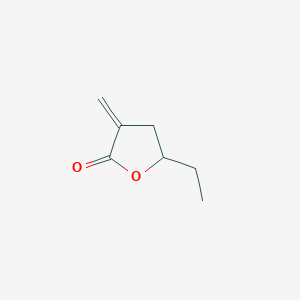


![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
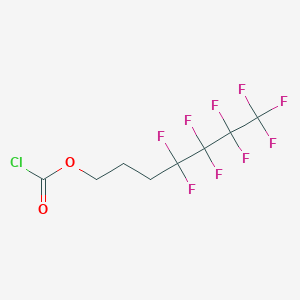
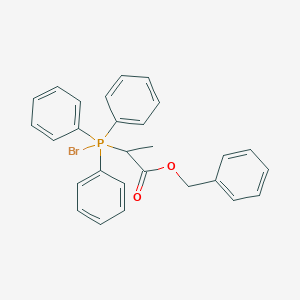

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)